5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole
Übersicht
Beschreibung
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole (DMNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole exerts its biological activity by binding to specific targets in cells. The exact mechanism of action is not fully understood, but studies have shown that 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole can interact with proteins and enzymes involved in various cellular processes. For example, 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects, including anti-cancer activity, metal ion detection, and inhibition of HDACs. 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has also been reported to exhibit anti-inflammatory activity and to act as an antioxidant. However, further studies are needed to fully understand the biochemical and physiological effects of 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has several advantages for lab experiments, including its ease of synthesis, stability, and fluorescent properties. However, 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole also has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has great potential for future research in various fields. Some possible future directions include the development of 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole-based drugs for cancer treatment, the synthesis of new materials using 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole as a building block, and the use of 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole.
Conclusion
In conclusion, 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole can be synthesized using various methods and has been extensively studied for its anti-cancer activity, metal ion detection, and potential applications in drug discovery and material science. 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole exerts its biological activity by binding to specific targets in cells, but the exact mechanism of action is not fully understood. 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole in various fields.
Synthesemethoden
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole can be synthesized using various methods, including the reaction between 4-nitrobenzoyl chloride and 5,6-dimethylbenzimidazole in the presence of a base. The reaction yields 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole as a yellow powder, which can be purified using column chromatography. Other methods involve the use of different reagents and solvents, but the basic reaction remains the same.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used as a fluorescent probe for the detection of metal ions. In drug discovery, 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been used as a scaffold for the development of new drugs. In material science, 5,6-dimethyl-1-(4-nitrobenzoyl)-1H-benzimidazole has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(4-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-14-15(8-11(10)2)18(9-17-14)16(20)12-3-5-13(6-4-12)19(21)22/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHIDGZDTAQBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976716 | |
Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone | |
CAS RN |
6120-49-6 | |
Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.